molecular formula C10H9ClN2O B1597882 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87591-84-2

2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1597882
CAS No.: 87591-84-2
M. Wt: 208.64 g/mol
InChI Key: VPGYSSGSLPBIFC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidinone core with a chloromethyl group at the 2-position and a methyl group at the 8-position. Compounds of this class are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

The synthesis of 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrido[1,2-a]pyrimidinone core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and β-ketoesters.

    Methylation: The methyl group at the 8-position can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Coupling Reactions: The pyrido[1,2-a]pyrimidinone core can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidinones with different substituents. For example:

    2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a methyl group at the 7-position.

    2-(Bromomethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-(Chloromethyl)-8-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with an ethyl group at the 8-position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Properties

IUPAC Name

2-(chloromethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-13-9(4-7)12-8(6-11)5-10(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGYSSGSLPBIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368653
Record name 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87591-84-2
Record name 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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